1-Methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
1-Methyl-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole with a methyl group at the 1-position and a carboxylic acid group at the 2-position. This compound is structurally related to other pyrrole derivatives, which are known for their diverse range of biological activities and applications in chemical synthesis .
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction, which is a common strategy for constructing the pyrrole ring . Another example is the Hantzsch synthesis used to generate 1H-pyrrole-2,3,5-tricarboxylic acid, a breakdown product of melatonin, which demonstrates the versatility of pyrrole synthesis methods .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using techniques such as single crystal X-ray diffraction, as demonstrated in the study of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Additionally, computational methods can provide insights into the molecular energetics of compounds like 1-methyl-2-pyrrolecarboxylic acid, offering comparisons with structurally similar compounds .
Chemical Reactions Analysis
Pyrrole derivatives participate in a variety of chemical reactions. For example, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions to achieve the monoarylation of anilines . Moreover, the reaction of methyl pyrrole-2-carboxylate with epoxides has been shown to yield different products depending on the reaction conditions, highlighting the reactivity of the pyrrole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as their acid dissociation constants and enthalpies of formation, can be experimentally determined. These properties are crucial for understanding the stability and reactivity of the compounds. For instance, the standard molar enthalpies of formation for 1-methyl-2-pyrrolecarboxylic acid have been measured using combustion calorimetry and mass-loss effusion techniques .
Relevant Case Studies
Several studies have explored the potential applications of pyrrole derivatives. For instance, certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have shown promising antimicrobial activity, suggesting their potential as antimycobacterial agents . Additionally, acenaphtho[1,2-b]pyrrole-carboxylic acid esters have been evaluated for their antitumor properties, with some derivatives exhibiting significant cytotoxicity against cancer cell lines .
Scientific Research Applications
Chemical Synthesis and Derivatives
- 1-Methyl-1H-pyrrole-2-carboxylic acid derivatives are used in chemical synthesis. For example, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with 3-(arylamino)-1H-inden-1-ones to yield complex triones in good yields (Silaichev et al., 2012).
Molecular Energetics
- The compound has been studied for its thermochemical properties. An experimental and computational study was conducted to determine the molar enthalpies of combustion and sublimation, providing insights into its energetics and potential applications in material science (Santos & da Silva, 2009).
Antimicrobial Properties
- Novel derivatives of 1-Methyl-1H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These studies are crucial in the development of new antimicrobial agents (Hublikar et al., 2019).
Crystallography and Structural Analysis
- The acid's derivatives have been the subject of crystallographic studies, which are essential for understanding its structural characteristics. These studies contribute to the broader field of crystal engineering and molecular design (Maurin et al., 2002).
Supramolecular Chemistry
- The pyrrole-2-carboxylate dimer, a derivative, has been identified as a robust supramolecular synthon, indicating its potential in the self-assembly and design of novel molecular structures in crystal engineering (Yin & Li, 2006).
Catalyst Development
- The compound's derivatives have been synthesized in the presence of iron-containing catalysts, showing its relevance in the field of catalysis and organic synthesis (Khusnutdinov et al., 2010).
Ligand for Catalytic Reactions
- Pyrrole-2-carboxylic acid, a closely related compound, has been used as an effective ligand for Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, demonstrating its utility in organic synthesis (Altman et al., 2008).
Safety And Hazards
1-Methyl-1H-pyrrole-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-methylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAOVOOZLVGAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220031 | |
Record name | N-Methylpyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
6973-60-0 | |
Record name | 1-Methyl-1H-pyrrole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6973-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpyrrole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6973-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylpyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLPYRROLE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBR5D3SAQ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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